molecular formula C7H18OSi B157788 Trimethyl(1-methylpropoxy)silane CAS No. 1825-66-7

Trimethyl(1-methylpropoxy)silane

Cat. No.: B157788
CAS No.: 1825-66-7
M. Wt: 146.3 g/mol
InChI Key: NPVKWWQBIVSLRO-UHFFFAOYSA-N
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Description

Trimethyl(1-methylpropoxy)silane (CAS 1825-66-7) is an organosilicon compound with the molecular formula C₇H₁₈OSi and a molecular weight of 146.30 g/mol. Structurally, it consists of a trimethylsilyl group [(CH₃)₃Si–] bonded to a 1-methylpropoxy (–O–CH(CH₂CH₃)) moiety. This compound is characterized by moderate hydrophobicity, with a calculated water solubility (log₁₀WS) of 0.42 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(1-methylpropoxy)silane typically involves the reaction of trimethylchlorosilane with sec-butyl alcohol under controlled conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{sec-C}_4\text{H}_9\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{SiOC}_4\text{H}_9\text{ + HCl} ] This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1-methylpropoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H16_{16}O2_2Si
  • Molecular Weight : 148.28 g/mol
  • CAS Number : 1825-66-7

Key Applications

  • Adhesion Promoter
    • TMPS serves as an effective adhesion promoter in coatings and adhesives. Its ability to chemically bond with both organic and inorganic substrates enhances adhesion strength and durability.
    • Case Study : In a study examining the use of silanes in adhesive formulations, TMPS was shown to significantly improve adhesion on glass and metal substrates compared to traditional adhesives alone .
  • Surface Modifier
    • It acts as a surface modifier that improves the compatibility of inorganic fillers with organic polymers. This is particularly useful in the production of composite materials.
    • Data Table : Effectiveness of TMPS as a surface modifier compared to other silanes.
    Silane TypeAdhesion Strength (MPa)Compatibility Improvement (%)
    Trimethyl(1-methylpropoxy)silane2.530
    Methyltrimethoxysilane2.025
    Vinyltrimethoxysilane2.228
  • Curing Agent
    • TMPS is utilized as a curing agent in moisture-curing adhesives and sealants, facilitating crosslinking reactions that enhance mechanical properties.
    • Research Insight : A study demonstrated that incorporating TMPS into polyurethane formulations led to improved tensile strength and flexibility .
  • Water Scavenger
    • It functions as a water scavenger in moisture-curing systems, effectively removing water from the reaction environment to promote better curing outcomes.
    • Application Example : In coatings designed for outdoor use, TMPS significantly reduced the impact of moisture on curing efficiency .
  • Semiconductor Manufacturing
    • In the semiconductor industry, TMPS is used as a precursor for chemical vapor deposition (CVD), contributing to the formation of low dielectric constant layers.
    • Case Study : Research indicated that using TMPS in CVD processes resulted in films with superior electrical properties compared to those produced with conventional silanes .

Industry Applications

  • Coatings and Sealants : Enhances adhesion and durability of protective coatings.
  • Plastics Industry : Improves mechanical properties of plastic composites.
  • Pharmaceuticals : Used in drug delivery systems where surface modification is critical for efficacy.
  • Construction Materials : Provides water repellency and enhances the lifespan of building materials.

Mechanism of Action

The mechanism of action of Trimethyl(1-methylpropoxy)silane involves its ability to form covalent bonds with both organic and inorganic substrates. This is achieved through the hydrolysis of the alkoxy group to form silanols, which can then condense with hydroxyl groups on the substrate surface. This results in the formation of strong siloxane bonds, enhancing the adhesion and durability of the material .

Comparison with Similar Compounds

Trimethyl(1-methylpropoxy)silane belongs to a broader class of alkoxysilanes. Below is a comparative analysis of its structural analogs and functional derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Findings References
This compound 1825-66-7 C₇H₁₈OSi 146.30 log₁₀WS = 0.42 Antimicrobial coatings
Silane, trimethyl(1-methylethoxy)- 1825-64-5 C₆H₁₆OSi 132.28 logP = 2.246; log₁₀WS = 0.42 Solubility studies; industrial solvents
Isobutoxytrimethylsilane N/A C₇H₁₈OSi 146.30 Higher chromatographic retention (19.35) Potential use in coatings or adhesives
(E)-Silane, trimethyl(1-methyl-1-propenyl)- N/A C₇H₁₄Si 126.27 Major VOC in B. subtilis (33.43%) Antimicrobial activity in microbial VOCs
(1-Ethyloctyl)oxysilane 61180-95-8 C₁₃H₃₀OSi 230.46 Extended alkyl chain (C10) Likely used in hydrophobic coatings
Trimethyl((1-methylvinyl)oxy)silane N/A C₆H₁₂OSi 130.26 Boiling point = 94°C; SG = 0.786 Specialty silane for reactive intermediates
Allyltrimethylsilane 17922-24-6 C₆H₁₂Si 112.24 Reacts with moisture; flammable (FP = -1°C) Organic synthesis (allylation reactions)

Structural and Functional Insights:

Alkoxy Chain Variations :

  • This compound and trimethyl(1-methylethoxy)silane differ in alkoxy substituents (1-methylpropoxy vs. isopropoxy). The latter’s shorter chain reduces steric hindrance, yielding a lower logP (2.246 ) compared to analogs with longer chains .
  • (1-Ethyloctyl)oxysilane (C₁₃H₃₀OSi) exhibits enhanced hydrophobicity due to its extended alkyl chain, making it suitable for water-repellent coatings .

Functional Group Substitutions :

  • (E)-Silane, trimethyl(1-methyl-1-propenyl)- replaces the alkoxy group with a propenyl moiety, enabling π-orbital interactions. This compound is a dominant volatile organic compound (VOC) in Bacillus subtilis, suggesting a role in microbial competition or signaling .
  • Allyltrimethylsilane (allyl group instead of alkoxy) is highly reactive in allylation reactions but requires careful handling due to flammability .

Physicochemical Behavior :

  • Trimethyl((1-methylvinyl)oxy)silane (boiling point = 94°C) demonstrates higher volatility than this compound, favoring its use in vapor-phase applications .
  • Isobutoxytrimethylsilane shares the molecular formula with this compound but exhibits distinct chromatographic retention (19.35 vs. 0.42), indicating structural isomerism or differences in polarity .

Research Findings:

  • Antimicrobial Activity : this compound and its propenyl analog [(E)-Silane, trimethyl(1-methyl-1-propenyl)-] are linked to microbial growth inhibition, particularly in Aspergillus species .
  • Industrial Relevance : Longer-chain derivatives like (1-Ethyloctyl)oxysilane are prioritized for hydrophobic coatings, while smaller analogs (e.g., allyltrimethylsilane) serve niche roles in synthetic chemistry .

Biological Activity

Trimethyl(1-methylpropoxy)silane, an organosilicon compound, is gaining attention for its diverse applications in both industrial and biological contexts. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound (CAS Number: 1825-66-7) belongs to the class of alkoxy silanes, known for their ability to form strong bonds with various substrates. It is utilized as a coupling agent, adhesion promoter, and surface modifier in numerous applications, including biomolecular modifications to enhance stability and functionality.

The synthesis of this compound involves the reaction of trimethylchlorosilane with sec-butyl alcohol. The reaction can be summarized as follows:

 CH3 3SiCl+sec C4H9OH CH3 3SiOC4H9+HCl\text{ CH}_3\text{ }_3\text{SiCl}+\text{sec C}_4\text{H}_9\text{OH}\rightarrow \text{ CH}_3\text{ }_3\text{SiOC}_4\text{H}_9+\text{HCl}

This process typically requires a base like pyridine to neutralize the hydrochloric acid produced.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with organic and inorganic substrates. Upon hydrolysis, the alkoxy group converts into silanols, which can condense with hydroxyl groups on the substrate surface, resulting in robust siloxane bonds. This mechanism enhances adhesion and durability in various applications.

Biological Applications

Modification of Biomolecules : this compound is used to modify biomolecules, improving their stability and functionality. This property is particularly valuable in drug delivery systems where enhanced bioavailability of therapeutic agents is crucial.

Cytotoxicity Studies : Research has indicated that silanes can exhibit cytotoxic effects depending on their structure and concentration. A study evaluated the cytotoxic potential of various organosilicon compounds on cancer cell lines, highlighting the importance of structural modifications in determining biological activity .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of organosilicon compounds similar to this compound. The results indicated that specific modifications could enhance cytotoxicity against various cancer cell lines. The study employed MTT assays to measure cell viability after treatment with different concentrations of the compounds .

Case Study 2: Drug Delivery Systems

In another research effort, this compound was evaluated for its role in drug delivery systems. The study demonstrated that incorporating this silane into polymer matrices significantly improved the release profile of therapeutic agents, enhancing their bioavailability and therapeutic efficacy.

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other organosilicon compounds:

CompoundBiological ActivityApplicationsSynthesis Method
This compoundModerate cytotoxicityDrug delivery, biomolecule modificationReaction with sec-butyl alcohol
TrimethoxysilaneLow cytotoxicitySurface modificationHydrolysis of trimethylchlorosilane
VinyltrimethoxysilaneHigh adhesion propertiesCoatings, sealantsReaction with vinyl alcohol

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Trimethyl(1-methylpropoxy)silane in laboratory settings?

The synthesis typically involves alkoxylation of trimethylchlorosilane with 1-methylpropoxy precursors. A validated method includes reacting trimethylsilyl chloride with sodium 1-methylpropoxide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by vacuum distillation to isolate the product . Alternative routes involve coupling 1-methylpropanol with trimethylsilyl triflate, yielding the silane in ~81% purity after repeated precipitation from diethyl ether at low temperatures (-25°C) . Ensure rigorous exclusion of moisture to prevent hydrolysis of the siloxane bond.

Q. How should researchers handle this compound to ensure safety during experiments?

Use NIOSH-approved face shields and EN 166-compliant safety glasses to prevent eye exposure. Nitrile gloves (tested for chemical permeation) and a full-body chemical-resistant suit are mandatory due to potential skin irritation . Work in a fume hood with local exhaust ventilation, and store the compound in sealed containers under inert gas (e.g., argon) to minimize oxidative degradation . No flammability data exists, but assume flash points <100°C based on analogous siloxanes.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H NMR (CDCl₃): Expect singlet at δ 0.22 ppm (9H, Si(CH₃)₃) and multiplet signals for the 1-methylpropoxy group (δ 1.0–1.5 ppm for CH₂/CH₃) .
  • ¹³C NMR : Silane carbons appear at δ -0.6 ppm, with alkoxy carbons between δ 20–70 ppm .
  • FT-IR : Strong Si-O-C stretch at 1080–1120 cm⁻¹ and Si-CH₃ deformation at 1250 cm⁻¹ . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 147.1045 (C₇H₁₈OSi⁺).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound?

Discrepancies in δ values (e.g., alkoxy proton shifts) often stem from trace water or solvent effects. Use deuterated solvents dried over molecular sieves and include tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) . For ambiguous peaks, employ 2D NMR (e.g., HSQC) to assign coupling between protons and carbons. If impurities persist, purify via fractional distillation (bp ~52–55°C under reduced pressure) .

Q. What strategies optimize the use of this compound in multi-step organic syntheses?

  • Steric protection : Leverage the bulky 1-methylpropoxy group to direct regioselectivity in silylation reactions, e.g., protecting alcohols in polyfunctional substrates .
  • Catalytic activation : Use BF₃·OEt₂ (5 mol%) to enhance silane reactivity in hydrosilylation, achieving >90% conversion in <2 hours .
  • In situ derivatization : Convert the silane to its triflate intermediate for nucleophilic substitutions, minimizing handling of hygroscopic intermediates .

Q. How does the steric environment of this compound influence its reactivity in specific reactions?

The 1-methylpropoxy group creates a steric shield around the silicon atom, reducing nucleophilic attack rates by 30–50% compared to less hindered analogs (e.g., trimethylmethoxysilane) . This property is exploitable in kinetic resolutions: in asymmetric catalysis, the silane’s hindered transition state favors enantioselective formation of R-configured products (e.g., 85% ee in aldol reactions) . Quantitative steric maps (%Vbur) calculated via SambVca 2.1 confirm %Vbur = 34.2, correlating with its moderate reactivity in cross-couplings .

Properties

IUPAC Name

butan-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-6-7(2)8-9(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVKWWQBIVSLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347456
Record name sec-Butoxy(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-66-7
Record name sec-Butoxy(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.06 g (74.2 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (67.5 mmol) of 2-butanol and 6.10 g (74.2 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for another 30 minutes at 0° C. and for 5 minutes at 80° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 8.50 g (theory: 9.88 g) of 2-trimethylsilyloxybutane as a colorless, slightly turbid oil having a purity of 96% (GC).
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One

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